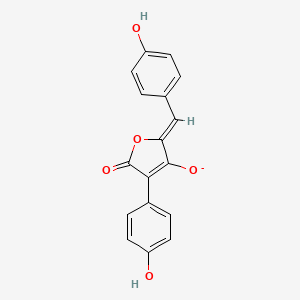
aspulvinone E(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspulvinone E(1-) is an organic anion that is the conjugate base of aspulvinone E, arising from selective deprotonation of the butenolide OH group; major species at pH 7.3. It is a conjugate base of an aspulvinone E.
Scientific Research Applications
Anti-Viral Properties
Aspulvinone E, derived from the marine-derived fungus Aspergillus terreus, has demonstrated significant anti-influenza A H1N1 virus activities. Its efficacy against the H1N1 virus is notable, highlighting its potential as an antiviral agent (Gao et al., 2013).
α-Glucosidase Inhibitor and Antioxidant
Aspulvinone E has shown high activity as an α-glucosidase inhibitor, which is valuable in managing diabetes. Its effectiveness surpasses that of some standard compounds like quercetin. Additionally, it exhibits moderate antioxidant activity, suggesting its potential for various therapeutic applications (Dewi et al., 2015).
Biosynthesis Research
Studies have been conducted on the biosynthesis of aspulvinones, including aspulvinone E. The biosynthesis process involves the transfer of prenyl units derived from mevalonate and is catalyzed by specific enzymes in Aspergillus terreus (Seto, 1979).
SARS-CoV-2 Mpro Inhibitory and Anti-inflammatory Activities
Recent studies have found that aspulvinone analogues display inhibitory activity against the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). This suggests that aspulvinone E and its analogues might be promising candidates for treating COVID-19 by inhibiting SARS-CoV-2 infection and reducing inflammatory reactions caused by the virus (Liang et al., 2022).
Antibacterial Activity
Aspulvinone compounds, including aspulvinone E, have shown antibacterial activity against various strains, including multidrug-resistant isolates. This highlights their potential as antibacterial agents in both environmental and clinical contexts (Machado et al., 2021).
Properties
Molecular Formula |
C17H11O5- |
|---|---|
Molecular Weight |
295.26 g/mol |
IUPAC Name |
(2Z)-4-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-5-oxofuran-3-olate |
InChI |
InChI=1S/C17H12O5/c18-12-5-1-10(2-6-12)9-14-16(20)15(17(21)22-14)11-3-7-13(19)8-4-11/h1-9,18-20H/p-1/b14-9- |
InChI Key |
BNNVVTQUWNGKPH-ZROIWOOFSA-M |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=C(C(=O)O2)C3=CC=C(C=C3)O)[O-])O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=CC=C(C=C3)O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,10S,12R,13R,14R,17R)-8-chloro-12-hydroxy-10,13,14-trimethyl-5-[(E)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione](/img/structure/B1263596.png)
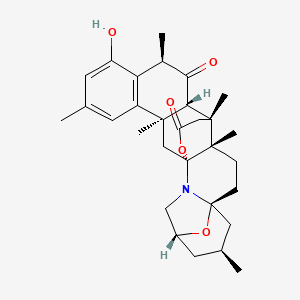

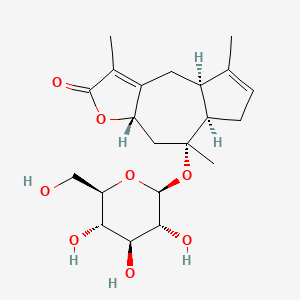
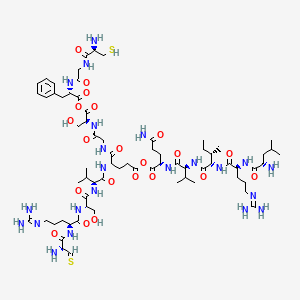

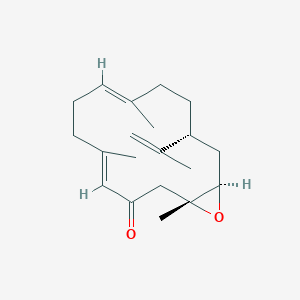
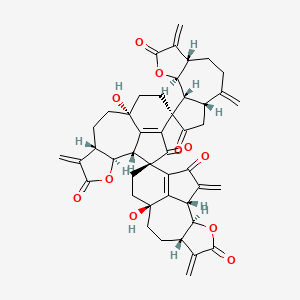
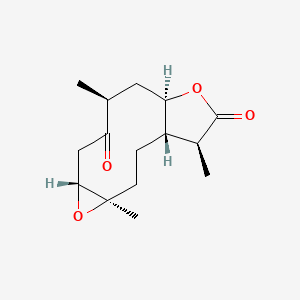
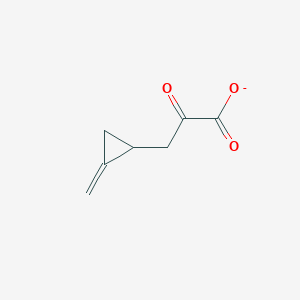
![(1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B1263612.png)

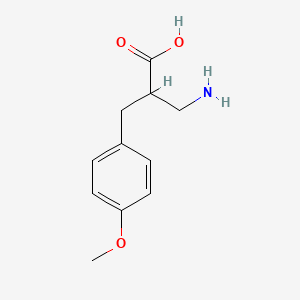
![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chroman-4-one; (2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chroman-4-one](/img/structure/B1263618.png)
